molecular formula C10H10FNO2 B12071744 N-cyclopropyl-3-fluoro-5-hydroxybenzamide

N-cyclopropyl-3-fluoro-5-hydroxybenzamide

Cat. No.: B12071744
M. Wt: 195.19 g/mol
InChI Key: JMPJFFYAEIBZBG-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-fluoro-5-hydroxybenzamide is an organic compound with the molecular formula C10H10FNO2 It is a derivative of benzamide, featuring a cyclopropyl group, a fluorine atom, and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-fluoro-5-hydroxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-fluoro-5-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, acetonitrile, dichloromethane.

    Reduction: NaBH4, LiAlH4, ethanol, tetrahydrofuran (THF).

    Substitution: Sodium methoxide, methanol.

Major Products Formed

    Oxidation: Formation of N-cyclopropyl-3-fluoro-5-oxobenzamide.

    Reduction: Regeneration of this compound.

    Substitution: Formation of N-cyclopropyl-3-methoxy-5-hydroxybenzamide.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-fluoro-5-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-3-fluoro-5-hydroxybenzamide is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

N-cyclopropyl-3-fluoro-5-hydroxybenzamide

InChI

InChI=1S/C10H10FNO2/c11-7-3-6(4-9(13)5-7)10(14)12-8-1-2-8/h3-5,8,13H,1-2H2,(H,12,14)

InChI Key

JMPJFFYAEIBZBG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC(=C2)F)O

Origin of Product

United States

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